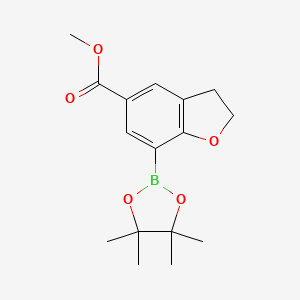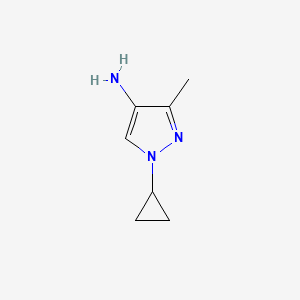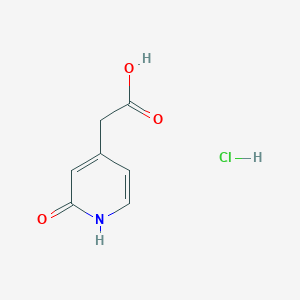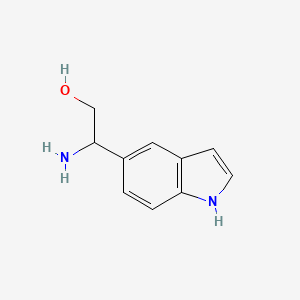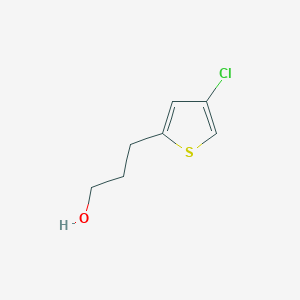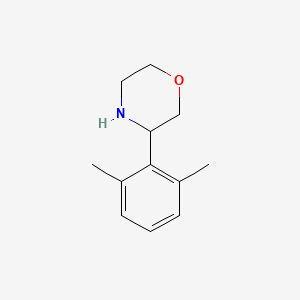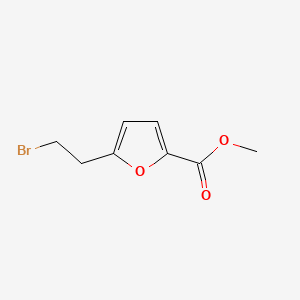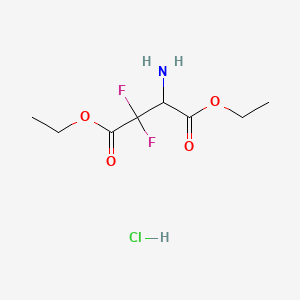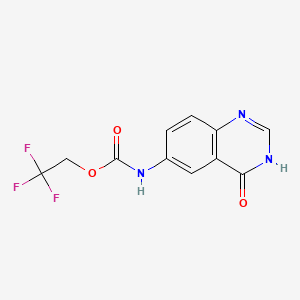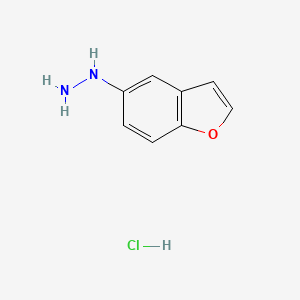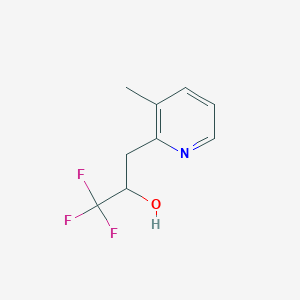
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol is an organic compound that features a trifluoromethyl group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with trifluoroacetone in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with enzymes and other biological molecules.
作用机制
The mechanism of action of 1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: This compound is similar in structure but lacks the methyl group on the pyridine ring.
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol: Another similar compound with a different substitution pattern on the pyridine ring.
1,1,1-Trifluoro-3-(pyridin-2-ylsulfanyl)propan-2-ol: This compound features a sulfur atom in place of the carbon in the trifluoromethyl group.
Uniqueness
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the methyl-substituted pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.
属性
分子式 |
C9H10F3NO |
|---|---|
分子量 |
205.18 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-6-3-2-4-13-7(6)5-8(14)9(10,11)12/h2-4,8,14H,5H2,1H3 |
InChI 键 |
DNVVDUVMUGQFAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)CC(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
